

Application Note: UV-Vis Spectrophotometric Analysis of Sulfaethidole Sodium

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Compound of Interest

Compound Name: *Sulfaethidole sodium*

Cat. No.: *B187359*

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Introduction

Sulfaethidole sodium is a sulfonamide antibiotic used in pharmaceutical formulations. For quality control and research purposes, a reliable, straightforward, and economical analytical method for its quantification is necessary. This application note outlines a UV-Vis spectrophotometric method for the determination of **Sulfaethidole sodium**. This method leverages the inherent ultraviolet absorption properties of the molecule.

Principle of the Method

The fundamental principle of this method is based on the Beer-Lambert law. **Sulfaethidole sodium**, like other sulfonamide compounds, contains chromophoric groups that absorb light in the ultraviolet range. The absorbance of a solution containing **Sulfaethidole sodium** is directly proportional to its concentration at a specific wavelength. The wavelength of maximum absorbance (λ_{max}) for sulfonamides typically falls within the 250 nm to 290 nm range. This protocol proposes a starting wavelength of 272 nm for the analysis of **Sulfaethidole sodium**, which should be experimentally verified.

Quantitative Data Summary

While specific quantitative data for **Sulfaethidole sodium** is not readily available in the cited literature, the following tables provide a summary of validation parameters for the closely related compound, Sulfacetamide sodium. These tables can serve as a benchmark for the expected performance of a validated method for **Sulfaethidole sodium**.

Table 1: Method Validation Parameters for Sulfacetamide Sodium[1]

Parameter	Specification
Wavelength (λ_{max})	271 nm
Linearity Range	$1.0\text{--}5.0 \times 10^{-5}$ M
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	1.67×10^{-6} M
Limit of Quantification (LOQ)	5.07×10^{-6} M
Accuracy (% Recovery)	$100.03 \pm 0.589\%$
Precision (RSD %)	0.587%

Table 2: Linearity Data for Sulfacetamide Sodium[1]

Concentration (M)	Absorbance (mean \pm SD, n=3)
1.0×10^{-5}	0.134 ± 0.002
2.0×10^{-5}	0.268 ± 0.003
3.0×10^{-5}	0.402 ± 0.004
4.0×10^{-5}	0.536 ± 0.005
5.0×10^{-5}	0.670 ± 0.006

Experimental Protocols

1. Materials and Reagents

- **Sulfaethidole Sodium** Reference Standard
- Hydrochloric Acid (HCl), 0.1 M solution
- Distilled or Deionized Water

- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- UV-Vis Spectrophotometer
- Matched quartz cuvettes (1 cm path length)

2. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **Sulfaethidole sodium** reference standard.
- Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M HCl and sonicate for 10 minutes to dissolve.
- Allow the solution to return to room temperature.
- Dilute to the mark with 0.1 M HCl and mix thoroughly.

3. Preparation of Working Standard Solutions and Calibration Curve

- Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).
- Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm to determine the λ_{max} of **Sulfaethidole sodium** using one of the working standard solutions.
- Measure the absorbance of each working standard solution at the determined λ_{max} against a 0.1 M HCl blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (r^2).

4. Preparation of Sample Solution (from a solid dosage form)

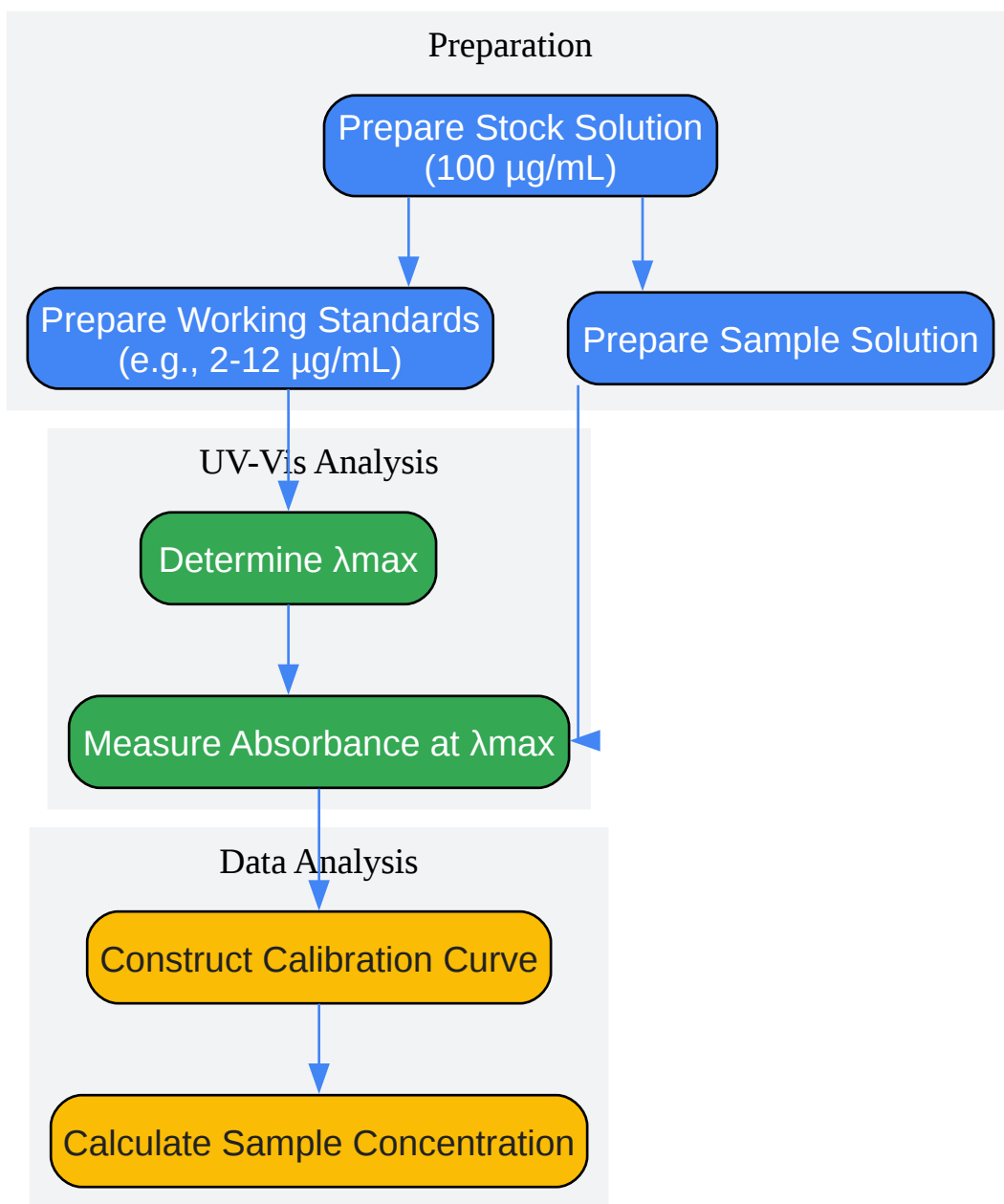
- Weigh and finely powder at least 20 tablets to ensure homogeneity.

- Accurately weigh a portion of the powder equivalent to 10 mg of **Sulfaethidole sodium**.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Allow the solution to cool to room temperature.
- Dilute to the mark with 0.1 M HCl and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few milliliters of the filtrate.
- Further dilute the filtered solution with 0.1 M HCl to obtain a concentration that falls within the established calibration curve range.

5. Measurement and Calculation

- Measure the absorbance of the final sample solution at the determined λ_{max} .
- Calculate the concentration of **Sulfaethidole sodium** in the sample solution using the linear regression equation obtained from the calibration curve.
- Calculate the amount of **Sulfaethidole sodium** in the original dosage form, taking into account all dilution factors.

Visualizations



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Caption: Workflow for UV-Vis spectrophotometric analysis of **Sulfaethidole sodium**.



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Caption: Relationship defined by the Beer-Lambert Law.

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References

- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
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